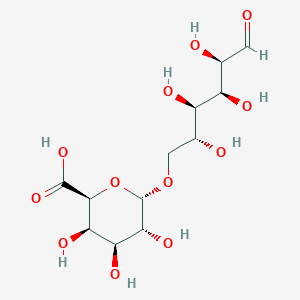
Melibiouronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
109280-58-2 |
|---|---|
Molecular Formula |
C12H20O12 |
Molecular Weight |
356.28 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3(14)5(16)6(17)4(15)2-23-12-9(20)7(18)8(19)10(24-12)11(21)22/h1,3-10,12,14-20H,2H2,(H,21,22)/t3-,4+,5+,6+,7-,8+,9+,10-,12-/m0/s1 |
InChI Key |
NBTUEARNKVTGKY-RBAZEOKYSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Synonyms |
melibiouronic acid O-(galactopyranosyluronic acid)-(1-6)glucose |
Origin of Product |
United States |
Q & A
Q. What are the standard analytical methods for characterizing Melibiouronic acid’s structural and chemical properties?
To confirm the identity and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY), high-performance liquid chromatography (HPLC) with refractive index or mass spectrometry detection, and elemental analysis. X-ray crystallography is recommended for definitive structural elucidation. For known derivatives, cross-referencing spectral data with published literature is critical to validate assignments . Purity assessments should include melting point determination, thin-layer chromatography (TLC), and quantitative NMR with internal standards.
Q. What experimental protocols are recommended for synthesizing this compound with high reproducibility?
Synthesis protocols should detail solvent systems (e.g., aqueous acidic or basic conditions), temperature gradients, and catalysts (e.g., enzymatic vs. chemical hydrolysis). Purification steps must specify column chromatography parameters (stationary phase, eluent ratios) or recrystallization solvents. Yield optimization requires iterative testing of reaction times and stoichiometric ratios. For reproducibility, all procedures must include exact equipment specifications (e.g., rotary evaporator settings) and batch-to-batch variability assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing novel this compound derivatives?
Discrepancies in NMR or mass spectrometry data may arise from stereochemical variations, solvent artifacts, or impurities. To address these:
- Perform comparative analysis with structurally analogous compounds.
- Use deuterated solvents and control experiments to rule out solvent interference.
- Employ advanced techniques like H-C HSQC or HMBC for ambiguous signal assignment.
- Validate purity via orthogonal methods (e.g., HPLC-MS coupled with charged aerosol detection). Contradictory data should be cross-checked against synthetic intermediates and reaction pathways to identify side products .
Q. What methodological considerations are critical for designing in vitro studies on this compound’s bioactivity?
- Model Selection: Use cell lines or enzymatic assays relevant to the hypothesized mechanism (e.g., inflammatory markers for immunomodulatory studies).
- Dose-Response Curves: Include at least five concentrations spanning three orders of magnitude to assess efficacy and toxicity.
- Controls: Negative (vehicle-only), positive (established bioactive compounds), and interference controls (e.g., heat-inactivated enzymes).
- Data Validation: Replicate experiments across independent batches and use statistical models (ANOVA with post-hoc tests) to account for variability. Document all conditions in supplementary materials to ensure reproducibility .
Q. How can researchers address low reproducibility in this compound’s reported biological effects across studies?
Inconsistent results often stem from variability in compound purity, solvent choice (e.g., DMSO vs. aqueous buffers), or assay conditions. Mitigation strategies include:
- Standardizing compound sourcing and characterization (e.g., third-party validation via elemental analysis).
- Pre-treating samples to remove endotoxins or residual solvents.
- Reporting detailed metadata (e.g., cell passage numbers, incubation humidity).
- Conducting meta-analyses of existing data to identify confounding variables .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex biological systems?
- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC/IC values.
- Apply mixed-effects models for clustered data (e.g., repeated measurements in animal studies).
- For omics datasets, combine false discovery rate (FDR) correction with pathway enrichment analysis (e.g., KEGG, GO terms) to prioritize biologically relevant findings .
Q. How should researchers validate computational predictions of this compound’s molecular interactions (e.g., docking studies)?
Computational results must be experimentally verified using:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.
- Site-directed mutagenesis to test critical residues identified in docking models.
- Competitive inhibition assays with known ligands to confirm specificity .
Ethical and Reporting Standards
Q. What are the minimum data requirements for publishing studies on this compound in peer-reviewed journals?
Journals require:
- Full synthetic protocols, including failure conditions.
- Raw spectral data (NMR, MS) in supplementary files.
- Purity documentation (≥95% by HPLC).
- Negative results and outlier analyses to prevent publication bias.
- Compliance with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


